molecular formula C15H23BO2 B7935356 4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane

Cat. No. B7935356
M. Wt: 246.15 g/mol
InChI Key: WQUCCSKISHNGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H23BO2 and its molecular weight is 246.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Boron-Containing Stilbenes : A series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives were synthesized for applications in LCD technology and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).

  • Development of Serine Protease Inhibitors : Derivatives of this compound have been studied for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

  • Potential in Lipid-Lowering Drugs : Certain derivatives, such as BF102, have shown lipogenesis inhibitory effects, suggesting potential as lipid-lowering drugs (Das et al., 2011).

  • Use in Continuous Flow Chemistry : The compound has been used in the scalable synthesis of a key propargylation reagent, demonstrating its utility in continuous flow chemistry (Fandrick et al., 2012).

  • In Crystallographic Studies : The molecular structure of a related compound was characterized by X-ray diffraction, highlighting its potential use in crystallographic studies (Coombs et al., 2006).

  • Electrochemical Analyses : Electrochemical properties of sulfur-containing organoboron compounds derived from this chemical have been studied, revealing their lower oxidation potential and utility in selective substitution reactions (Tanigawa et al., 2016).

  • Development of New Drugs and Odorants : It has been used as a building block for the synthesis of biologically active compounds, demonstrating its potential in drug development (Büttner et al., 2007).

  • Application in H2O2 Detection : A 4-substituted pyrene derivative of this compound has been applied for hydrogen peroxide detection in living cells, showing its potential in biological applications (Nie et al., 2020).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-6-7-12-8-10-13(11-9-12)16-17-14(2,3)15(4,5)18-16/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUCCSKISHNGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.